molecular formula C16H21FN2O B10888006 (4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B10888006
M. Wt: 276.35 g/mol
InChI Key: QPTIQLUCSJVROI-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of 4-cyclopentylpiperazine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopentyl-1-piperazinyl)(2-fluorophenyl)methanone
  • (4-Cyclopentyl-1-piperazinyl)(4-fluorophenyl)methanone
  • (4-Cyclopentyl-1-piperazinyl)(3-chlorophenyl)methanone

Uniqueness

(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the para position of the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C16H21FN2O/c17-14-5-3-4-13(12-14)16(20)19-10-8-18(9-11-19)15-6-1-2-7-15/h3-5,12,15H,1-2,6-11H2

InChI Key

QPTIQLUCSJVROI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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